molecular formula C6H14N2O B1196675 N-acetylputrescine CAS No. 5699-41-2

N-acetylputrescine

Cat. No. B1196675
CAS RN: 5699-41-2
M. Wt: 130.19 g/mol
InChI Key: KLZGKIDSEJWEDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-acetylputrescine is synthesized from putrescine in cultured human lymphocytes, identified through techniques like paper chromatography and mass spectrometry. It is formed in both untreated cells and lectin-transformed cells, indicating its natural occurrence in human biology (Menashe, Faber, & Bachrach, 1980).

Molecular Structure Analysis

The molecular structure of N-acetylputrescine, along with similar compounds, has been studied through crystal structure analysis. N-Acetyl-Cα,α-diethylglycine, a related compound, provides insights into the structural aspects, showing a fully extended conformation in part of its structure (Gałdecki et al., 1992).

Chemical Reactions and Properties

N-acetylputrescine undergoes oxidative deamination by monoamine oxidase, producing N-acetyl-gamma-aminobutyrate. This indicates a specific catabolic pathway for putrescine in mammalian brains, involving acetylation followed by oxidative deamination (Seiler & al-Therib, 1974).

Physical Properties Analysis

The analysis of physical properties, including crystal structure and conformation, has been conducted for compounds similar to N-acetylputrescine. For example, N-Acetyl-Cα,α-diethylglycine shows specific crystallographic data, providing a basis for understanding the physical characteristics of related acetylated compounds (Gałdecki et al., 1992).

Chemical Properties Analysis

The chemical properties of N-acetylputrescine, including its interactions and reactions, are crucial for its biological functions. Its synthesis and the presence in human urine indicate its role in polyamine metabolism and possibly in regulatory mechanisms within the human body (Abdel-Monem & Ohno, 1977).

Scientific Research Applications

  • N-acetylputrescine in Human Lymphocytes : N-acetylputrescine and N1-acetylspermidine have been synthesized from putrescine in cultured human lymphocytes, identified using paper chromatography, t.l.c, and mass spectrometry. This highlights the biochemical processes involving N-acetylputrescine in human cells (Menashe, Faber, & Bachrach, 1980).

  • Biomarkers for Lung Cancer : Studies suggest that N-acetylputrescine, along with other polyamines, can serve as potential biomarkers for lung cancer. The levels of these compounds were found to be associated with the progression of squamous cell carcinoma of the lung in rats. This indicates a role for N-acetylputrescine in cancer diagnostics and drug evaluation (Liu et al., 2017).

  • Microbial Acetylputrescine Deacetylase : In Micrococcus luteus K-11, an acetylputrescine deacetylase has been identified and characterized, most active toward acetylputrescine. This enzyme's activity is indicative of microbial processes involving N-acetylputrescine and related compounds (Suzuki et al., 1986).

  • N-acetylputrescine in Arabidopsis : Arabidopsis ADC1, a plant enzyme, synthesizes agmatine from arginine and converts Nδ-acetylornithine to N-acetylputrescine. This study reveals the plant-based biochemical pathways involving N-acetylputrescine (Lou et al., 2020).

  • Urinary Biomarkers in Alzheimer’s Disease : N-acetylputrescine, among other polyamines, has been studied as part of a urinary biomarker profile in Alzheimer's disease patients. Significant variations in the levels of these compounds were observed compared to normal subjects, suggesting a diagnostic role (Paik et al., 2006).

  • Polyamine Metabolism in Chick Embryo Retina : Research on chick embryo retina during development indicates a significant role for putrescine and its derivative N-acetylputrescine in tissue proliferation and γ-aminobutyric acid synthesis (Taibi et al., 1994).

Safety And Hazards

When handling N-acetylputrescine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

N-acetylputrescine has been identified as a potential biomarker for Parkinson’s disease . This suggests that future research could focus on further validating its diagnostic utility and exploring its potential therapeutic implications. Additionally, the catabolic products of polyamines, including N-acetylputrescine, have been found to accumulate in septic kidneys, suggesting a potential role in the pathophysiology of sepsis-associated acute kidney injury .

properties

IUPAC Name

N-(4-aminobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZGKIDSEJWEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205596
Record name N-Acetylputrescine
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-acetylputrescine

CAS RN

5699-41-2, 18233-70-0
Record name N-Acetylputrescine
Source CAS Common Chemistry
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Record name N-Acetylputrescine
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Record name N-Acetylputrescine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Aminobutyl)acetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
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Record name N-Acetylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
R Liu, P Li, CW Bi, R Ma, Y Yin, K Bi, Q Li - Oncotarget, 2017 - ncbi.nlm.nih.gov
… the SCCL rats were increased for cadaverine, N-acetylputrescine and 1,3-diaminopropane. … of N-acetylputrescine seems to be interfered obviously. In summary, N-acetylputrescine can …
Number of citations: 33 www.ncbi.nlm.nih.gov
B Li, T Lowe-Power, S Kurihara, S Gonzales… - ACS chemical …, 2016 - ACS Publications
… Putrescine is fully protonated at physiological pH and is usually found as the unmodified form, although modified forms are found in many species, including N-acetylputrescine in …
Number of citations: 23 pubs.acs.org
KW Peng, A Klotz, A Guven, U Kapadnis, S Ravipaty… - bioRxiv, 2021 - biorxiv.org
… The combination of the CLIA validated assay of N-Acetylputrescine (NAP) and non-canonical clinical features of Hospital Anxiety and Depression Scale (HADS) and REM Sleep …
Number of citations: 1 www.biorxiv.org
RM Wittich, RD Walter - Molecular and biochemical parasitology, 1990 - Elsevier
A novel type of N-acetyltransferase, clearly different from the nuclear and cytosolic polyamine N-acetyltransferases of mammals, was recently found in the intestinal nematode Ascaris …
Number of citations: 24 www.sciencedirect.com
M Menashe, J Faber, U Bachrach - Biochemical Journal, 1980 - ncbi.nlm.nih.gov
… N-Acetylputrescine and N1-acetylspermidine were synthesized from putrescine in cultured … N-Acetylputrescine and N1-acetylspermidine were formed in untreated cells and in lectin-…
Number of citations: 30 www.ncbi.nlm.nih.gov
B Pfanzagl, W Löffelhardt - Journal of bacteriology, 1999 - Am Soc Microbiol
… Because of the apparent uniqueness of peptidoglycan modification with N-acetylputrescine to … An incorporation of N-acetylputrescine at the lipid precursor level before cross-linking of …
Number of citations: 20 journals.asm.org
YR Lou, S Ahmed, J Yan, AM Adio… - Journal of integrative …, 2020 - Wiley Online Library
… but also converts N δ -acetylornithine to N-acetylputrescine. Phylogenetic analyses indicate that … ADC1 together provide a pathway for the synthesis of N-acetylputrescine in Arabidopsis. …
Number of citations: 16 onlinelibrary.wiley.com
JR Mayers, J Varon, RR Zhou, M Daniel-Ivad… - bioRxiv, 2023 - biorxiv.org
… of speG resulted in a loss of N-acetylputrescine production in culture (Figure 2A). Complementation with a plasmid encoding speG rescued N-acetylputrescine production (Figure 2A), …
Number of citations: 5 www.biorxiv.org
R Liu, Q Li, R Ma, X Lin, H Xu, K Bi - Analytica chimica acta, 2013 - Elsevier
… Acetyl-polyamines including N-acetylputrescine, N-acetylspermine and N-acetylspermidine were thought to be products of polyamine metabolic pathway catalyzed by acetyl-CoA and …
Number of citations: 83 www.sciencedirect.com
YR Lou, M Bor, J Yan, AS Preuss, G Jander - Plant physiology, 2016 - academic.oup.com
… Here we show that Arabidopsis (Arabidopsis thaliana) N-ACETYLTRANSFERASE ACTIVITY1 (NATA1) catalyzes acetylation of putrescine to N-acetylputrescine and thereby competes …
Number of citations: 59 academic.oup.com

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